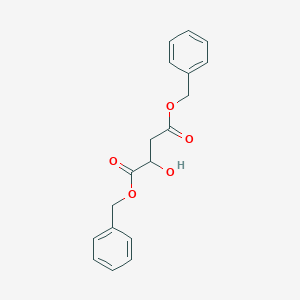
Dibenzyl 2-hydroxybutanedioate
Cat. No. B1626783
Key on ui cas rn:
56977-10-7
M. Wt: 314.3 g/mol
InChI Key: RWMHFANJOASIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06369146B1
Procedure details


Dibenzyl-DL-malate was prepared using the method of Lee et al, J. Chem. Soc. Perkin Trans. I, 1995, 2877. To a three-neck 1 L round-bottomed flask equipped with a reflux condenser, Dean-Stark trap, thermocouple and mechanical stirrer, were added DL-malic acid (81.96 g), benzyl alcohol (132.0 g), toluene (620 mL) and p-toluene-sulfonic acid (1.165 g). The mixture was placed under nitrogen and heated to reflux. At 100° C., two phases started to collect in the Dean-Stark trap. After 2 hr, the reaction temperature was increased to 105° C. for 1.5 hr. The crude product was neutralized with saturated sodium bicarbonate and poured into a separatory funnel. The organic layer was washed with saturated sodium bicarbonate twice, washed once with water, and dried over magnesium sulfate. The toluene was removed via rotary evaporation. Two-thirds of the crude product were purified via column chromatography (20% ethyl acetate in hexane eluent). Residual benzyl alcohol was removed via vacuum distillation to give a low viscosity, clear, colorless oil with no detectable odor (49.9 g, 28% yield).



Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH2:10](O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21](S(O)(=O)=O)=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[CH2:10]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:28][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:6])[OH:3])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
81.96 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
132 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1.165 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
620 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a three-neck 1 L round-bottomed flask equipped with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect in the Dean-Stark trap
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated sodium bicarbonate twice
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene was removed via rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Two-thirds of the crude product were purified via column chromatography (20% ethyl acetate in hexane eluent)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Residual benzyl alcohol was removed via vacuum distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a low viscosity
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(C(O)CC(=O)OCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 28% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

